![molecular formula C17H21N3O3S2 B2715197 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034465-10-4](/img/structure/B2715197.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
The compound “N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide” is a complex organic molecule. It contains several functional groups and rings, including a benzo[b]thiophen ring, a dimethylamino group, an isoxazole ring, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzo[b]thiophen ring could potentially be formed through a cyclization reaction . The dimethylamino group might be introduced through a nucleophilic substitution reaction . The isoxazole ring could potentially be synthesized through a 1,3-dipolar cycloaddition . The sulfonamide group might be introduced through a substitution reaction involving a sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[b]thiophen ring is a fused ring system containing a five-membered ring attached to a six-membered ring . The isoxazole ring is a five-membered ring containing two heteroatoms . The dimethylamino group would likely impart some basicity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The benzo[b]thiophen ring might undergo electrophilic aromatic substitution . The dimethylamino group could potentially be quaternized . The isoxazole ring might undergo reactions at the carbon adjacent to the oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple rings would likely make it relatively rigid. The dimethylamino group could potentially make it a base . The sulfonamide group might make it capable of forming hydrogen bonds .Scientific Research Applications
a. Anticancer Agents:
- The benzothiophene core has been investigated for its antiproliferative and cytotoxic effects against cancer cells .
Organic Synthesis and Chemical Reactions
The synthesis of benzothiophene-3-carboxylic acid derivatives involves interesting chemical reactions:
a. Intramolecular Heterocyclization:- Tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by isocyanate addition yields substituted 1-benzothiophene-3-carboxamides .
- Intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides leads to benzothiophenes .
- Aryne reactions with alkynyl sulfides afford benzo[b]thiophenes in a one-step intermolecular manner .
Future Perspectives
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. The dimethylamino group might be involved in binding to the target due to its ability to form hydrogen bonds .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s intended to be a drug, further studies could be conducted to optimize its structure for better activity and selectivity. If it’s intended to be a material, studies could be conducted to improve its properties .
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-11-17(12(2)23-19-11)25(21,22)18-9-15(20(3)4)14-10-24-16-8-6-5-7-13(14)16/h5-8,10,15,18H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZYKRSZHHRIOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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